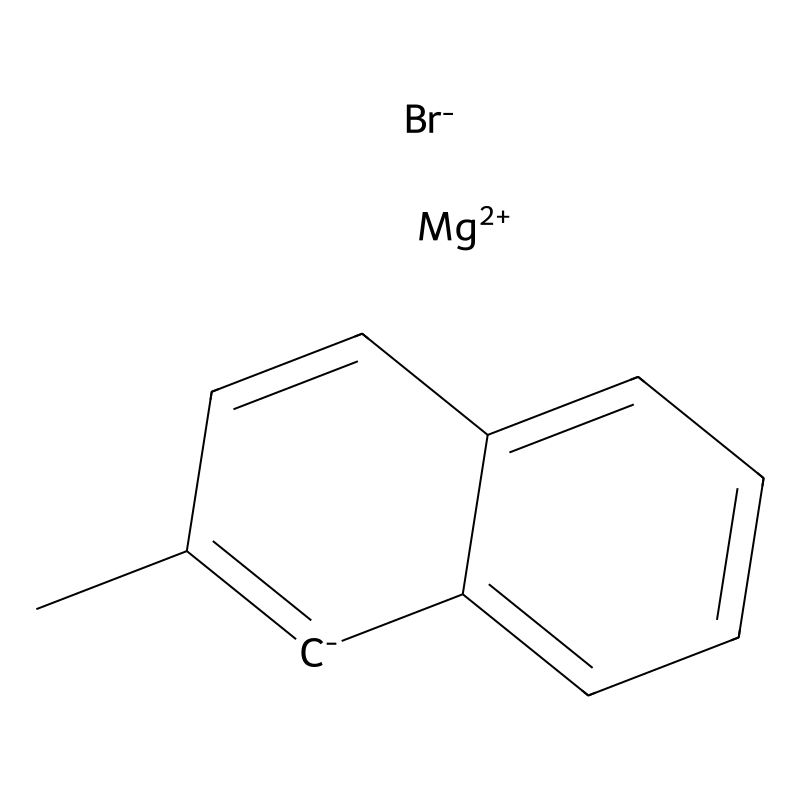

2-Methyl-1-naphthylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some key points about the scientific research applications of 2-Methyl-1-naphthylmagnesium bromide:

Synthesis of complex organic molecules

2-Me-1-NaphthylMgBr can be used as a nucleophilic reagent in various organic reactions, enabling the formation of carbon-carbon bonds. This allows researchers to synthesize a wide range of complex organic molecules, including pharmaceuticals, natural products, and advanced materials [, ].

Study of reaction mechanisms

Due to its well-defined structure and reactivity, 2-Me-1-NaphthylMgBr serves as a valuable tool in mechanistic studies of organometallic reactions. By investigating its behavior in different reaction conditions, scientists can gain insights into the fundamental principles governing these reactions [, ].

Development of new catalysts and methodologies

2-Me-1-NaphthylMgBr can be employed in the development of novel catalysts and methodologies for organic synthesis. By exploring its reactivity in combination with other reagents or reaction conditions, researchers can discover new and efficient ways to construct complex molecules [].

2-Methyl-1-naphthylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is CHBrMg, and it has a molecular weight of 245.40 g/mol. This compound is typically encountered as a yellow to brown liquid with a density of approximately 0.9210 g/mL and a boiling point of 65.0 °C. It is highly flammable, with a flash point of -17 °C, and reacts violently with water, making it necessary to handle it with caution in anhydrous conditions .

2-Methyl-1-naphthylmagnesium bromide can be synthesized via the reaction of 2-methyl-1-naphthol with magnesium in the presence of dry ether or tetrahydrofuran (THF). The general procedure involves adding magnesium turnings to a solution of the naphthol in an anhydrous solvent under inert atmosphere conditions (e.g., nitrogen or argon) to prevent moisture interference. The reaction typically requires heating to initiate the formation of the Grignard reagent .

This compound is primarily utilized in organic synthesis as a reagent for various transformations, including:

- Nucleophilic addition: Reacting with carbonyl compounds to produce alcohols.

- Cross-coupling reactions: Involving halides for constructing complex organic frameworks.

- Synthesis of pharmaceuticals and agrochemicals: As a building block in the development of biologically active compounds .

Interaction studies involving 2-Methyl-1-naphthylmagnesium bromide focus on its reactivity with different electrophiles and its role in catalytic systems. Research indicates that this Grignard reagent can effectively participate in asymmetric cross-coupling reactions when combined with chiral catalysts, enhancing selectivity in product formation. Further studies are needed to explore its interactions within biological systems and its potential toxicological effects due to its reactive nature .

Several compounds share structural similarities with 2-Methyl-1-naphthylmagnesium bromide. Here are some comparable compounds along with their unique features:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Naphthylmagnesium bromide | Contains naphthalene without methyl substitution | Used extensively in organic synthesis |

| 2-Naphthylmagnesium bromide | Naphthalene ring with different positioning | Exhibits different reactivity patterns |

| Phenylmagnesium bromide | Aromatic phenyl group | Widely used for nucleophilic additions |

| 9-Fluorenylmagnesium bromide | Fluorene structure | Known for its stability and reactivity |

2-Methyl-1-naphthylmagnesium bromide stands out due to its specific methyl substitution on the naphthalene ring, which influences its reactivity and applications in synthetic chemistry .

Laboratory-Scale Preparation Protocols in Anhydrous Ether Systems

The laboratory-scale synthesis of 2-methyl-1-naphthylmagnesium bromide follows classical Grignard reagent preparation principles, with stringent attention to anhydrous conditions and reagent purity. The reaction begins with 1-bromo-2-methylnaphthalene and magnesium turnings in diethyl ether, as described by Miyano et al. (1986). Magnesium’s oxide layer necessitates mechanical activation, often achieved by gently scratching the metal surface under ether to expose fresh reactive sites. The exothermic nature of the reaction sustains reflux without external heating once initiated, typically requiring 2 hours under ultrasonic activation.

Diethyl ether’s role extends beyond solvent functionality; its vapors create an oxygen-free environment, while its Lewis basicity stabilizes the Grignard intermediate through coordination with magnesium. A drying tube containing calcium chloride is essential to prevent moisture ingress, which would hydrolyze the reagent to 2-methylnaphthalene. Recent advancements integrate ultrasonic irradiation (20–40 kHz) to accelerate initiation, reduce induction periods, and enhance yields by promoting magnesium surface activation. For example, sonication at 300 kHz facilitates single electron transfer (SET) from magnesium to the aryl halide, streamlining the oxidative addition step.

Key Parameters in Laboratory Synthesis

Industrial Production Techniques for Grignard Reagent Synthesis

Scaling Grignard reagent synthesis to industrial levels introduces challenges in heat dissipation, safety, and reaction uniformity. The Chinese patent CN1699373A outlines a risk-mitigation strategy wherein pre-synthesized 2-methyl-1-naphthylmagnesium bromide is introduced to large-scale batches to bypass the volatile initiation phase. This approach leverages the Schlenk equilibrium, where pre-existing Grignard species reduce magnesium’s oxide layer, ensuring rapid and controlled reagent formation.

Industrial reactors often substitute diethyl ether with higher-boiling solvents like tetrahydrofuran (THF) to accommodate elevated temperatures and continuous flow systems. THF’s stronger coordination to magnesium stabilizes the reagent and minimizes side reactions, albeit at the cost of increased viscosity. Automated dosing systems regulate the addition of 1-bromo-2-methylnaphthalene to maintain stoichiometric balance, while jacketed reactors manage exothermicity through precise temperature control. A comparative analysis of solvent systems reveals that THF-based processes achieve 85–90% conversion efficiency, outperforming ether-based methods in large-scale settings.

Nickel-Mediated Biaryl Construction Methodologies

The application of 2-methyl-1-naphthylmagnesium bromide in nickel-mediated biaryl construction represents a significant advancement in polycyclic aromatic hydrocarbon synthesis. Nickel-catalyzed cross-coupling reactions utilizing this Grignard reagent have demonstrated exceptional efficiency in forming carbon-carbon bonds between aromatic systems [1] [2].

The fundamental mechanism of nickel-mediated biaryl construction involves a single electron transfer process. Research has established that the reaction proceeds through initial formation of nickel(I) radical species, which then undergo oxidative addition with the naphthylmagnesium bromide [3]. The reaction conditions typically require temperatures between 0-25°C in tetrahydrofuran solvent, with 1,3-butadiene serving as a crucial additive that enhances the coupling efficiency [1].

Studies have demonstrated that nickel complexes bearing no phosphine ligands, such as nickel chloride, nickel acetylacetonate, and bis(1,5-cyclooctadiene)nickel(0), afford coupling products in yields ranging from 84-100% [1]. The presence of 1,3-butadiene shows the highest activity as an additive for these coupling reactions, significantly improving both yield and reaction rate [1].

The synthesis of ternaphthalenes using 2-methyl-1-naphthylmagnesium bromide has been particularly successful. When 1,5-dibromonaphthalene is treated with two equivalents of the Grignard reagent in the presence of nickel catalyst coordinated with chiral ferrocenylphosphine ligands, ternaphthalene products are obtained with excellent yields and high enantiomeric purity [4]. The chiral isomer exhibits 98.7% enantiomeric excess with (R,R) configuration, demonstrating the potential for double asymmetric induction at both coupling sites [4].

| Substrate | Catalyst System | Yield (%) | Selectivity | Temperature (°C) |

|---|---|---|---|---|

| 2-Methyl-1-naphthylmagnesium bromide | NiCl₂ with phosphine | 73-95 | High regioselectivity | 0-25 |

| 1-Naphthylmagnesium bromide | Ni nanoparticles | 85-99 | Excellent | Room temperature |

| General naphthylmagnesium bromides | Ni(0) with 1,3-butadiene | 84-100 | Excellent | 0-25 |

Recent developments have introduced ionic liquid-mediated protocols that utilize in situ generated nickel nanoparticles [5] [6]. These systems provide several advantages including mild reaction conditions, short reaction times, and operation without expensive ligands. The nickel pre-catalyst under reaction conditions is reduced to nickel nanoparticles, which are characterized as being predominantly in the zero oxidation state through X-ray photoelectron spectroscopy analysis [5].

The mechanism of nickel-catalyzed cross-coupling with 2-methyl-1-naphthylmagnesium bromide involves three key steps: oxidative addition of the aryl halide to the nickel(0) center, transmetalation with the Grignard reagent, and reductive elimination to form the biaryl product with regeneration of the active nickel(0) catalyst [2]. The rate-determining step varies depending on the nature of the aryl halide substrate, with electron-deficient substrates typically exhibiting faster oxidative addition [2].

Palladium-Catalyzed Asymmetric Coupling Reactions

Palladium-catalyzed asymmetric coupling reactions using 2-methyl-1-naphthylmagnesium bromide have emerged as powerful methodologies for constructing axially chiral biaryl compounds. The development of chiral-bridged biphenyl monophosphine ligands has enabled the synthesis of sterically demanding biaryls with excellent yields and good enantioselectivities [7].

The optimization of reaction conditions for palladium-catalyzed asymmetric Suzuki-Miyaura coupling has revealed that ligand structure plays a crucial role in both reactivity and enantioselectivity control. Chiral-bridged biphenyl monophosphine ligands, particularly ligand L7, exhibit significant superiority to traditional naphthyl counterparts like (R)-MOP in both yield and enantioselectivity [7]. Under optimized conditions using Pd₂(dba)₃ as the palladium source, THF as solvent, and K₃PO₄ as base at 50°C, products are obtained in yields up to 99% with enantioselectivities reaching 88% [7].

The mechanism of palladium-catalyzed asymmetric coupling involves several critical factors that contribute to high enantioselectivity. Research has demonstrated that large steric hindrance from π-conjugated ortho-substituents of the bromobenzene substrates is essential for achieving high enantioselectivity [7]. Additionally, the Pd···O interaction between carbonyl groups and palladium appears to be crucial for stereocontrol [7].

| Ligand Type | Yield (%) | Enantioselectivity (% ee) | Temperature (°C) |

|---|---|---|---|

| Chiral bridged biphenyl (L7) | 85-99 | 78-88 | 50 |

| (R)-MOP | 70 | 36 | 50 |

| Chiral surfactants | 60-85 | 60-80 | 50-60 |

Studies on substrate scope have revealed that various functionalized starting materials can be successfully employed. Linear N-alkyl substituted amides produce better yields than N-branched alkyl chain amides, while maintaining similar enantioselectivity values [7]. N-Cycloalkyl-substituted amides enable quantitative conversion with good enantioselectivity, achieving 97% yield and 76% ee [7].

The reaction mechanism involves coordination of the chiral phosphine ligand to palladium, followed by oxidative addition of the aryl bromide, transmetalation with the naphthylmagnesium bromide, and reductive elimination to form the chiral biaryl product [7]. The stereochemical outcome is determined during the transmetalation step, where the chiral environment created by the ligand influences the approach of the nucleophile [7].

Advanced catalyst systems utilizing chiral surfactant-stabilized palladium nanoparticles have been developed for asymmetric Suzuki cross-coupling reactions [8]. These systems employ cinchonine and hydrocinchonine derived surfactants that stabilize water-soluble palladium nanoparticles. The surfactant's alkyl chain length and palladium source play major roles in catalytic performance, with reactions achieving moderate to good enantioselectivities [8].

The synthetic utility of these methodologies extends to the preparation of biologically relevant compounds. The ability to synthesize axially chiral biaryls with high enantioselectivity is particularly valuable for pharmaceutical applications, where the stereochemistry of such compounds often determines their biological activity [7].

Tandem Cyclization-Coupling Strategies for Naphthofuran Derivatives

Tandem cyclization-coupling strategies represent an innovative approach to constructing naphthofuran derivatives using 2-methyl-1-naphthylmagnesium bromide and related naphthyl precursors. These methodologies enable the formation of multiple bonds in a single synthetic operation, providing efficient access to complex polycyclic aromatic systems [9] [10].

The development of platinum-catalyzed tandem reactions has enabled efficient synthesis of naphtho[1,2-b]furan derivatives [11]. This approach involves cycloisomerization of allenyl ketone intermediates, followed by a 6π-electrocyclization-type reaction of carbene intermediates [11]. The metal carbene intermediates prove to be effective in promoting the electrocyclization reaction, leading to the formation of the fused ring system [11].

The synthesis of heterocycle-fused naphthoquinones has been achieved through Sonogashira coupling followed by tandem addition-elimination and intramolecular cyclization reactions [10]. This methodology employs halogenated quinones that react smoothly with terminal acetylenes to give coupling products, which then undergo cyclization to form naphtho[2,3-b]furan-4,9-dione derivatives [10]. The reactions proceed under mild conditions and provide access to versatile heterocycle-fused naphthoquinones from a single substrate [10].

| Cyclization Type | Catalyst | Yield (%) | Key Features |

|---|---|---|---|

| Platinum carbene cyclization | Pt complexes | 65-85 | 6π-electrocyclization |

| Sonogashira-cyclization | Pd/Cu | 48-97 | Tandem addition-elimination |

| Base-mediated contraction | K₂CO₃/18-crown-6 | 47-90 | Ring contraction pathway |

Research has demonstrated that the ring-contraction of naphthopyran systems can be effectively promoted by palladium catalysis and phase-transfer conditions [12]. The use of potassium carbonate as base with 18-crown-6 as phase-transfer catalyst in toluene at reflux enables efficient conversion of 3H-naphtho[2,1-b]pyran derivatives to the corresponding naphtho[2,1-b]furan products [12]. The rate constant of ring-contraction increases by one order of magnitude in the presence of 18-crown-6 [12].

The mechanism of tandem cyclization-coupling involves initial formation of the coupling product through standard cross-coupling methodology, followed by intramolecular cyclization facilitated by the appropriate catalyst system [10]. For naphthoquinone synthesis, the process begins with Sonogashira coupling between halogenated quinones and terminal acetylenes, generating alkynyl-substituted quinones that undergo nucleophilic addition-elimination followed by intramolecular cyclization [10].

A particularly innovative approach involves the development of selective reaction conditions that enable either Suzuki-coupling with ring-contraction or selective Suzuki-coupling without ring-contraction [12]. Using potassium carbonate, tetrakis(triphenylphosphine)palladium(0), and 18-crown-6 in toluene at reflux, 8-bromo-3H-naphtho[2,1-b]pyran can be coupled to 4-pyridineboronic acid pinacol ester, affording the coupled product that ring-contracts in situ to the corresponding naphtho[1,2-b]furan in 47% yield [12].

The synthesis of N-chlorosuccinimide-promoted naphthofuran-4,9-dione derivatives represents another efficient tandem approach [13]. All reactions are completed within 30 minutes at room temperature, providing two types of novel fused furan derivatives in yields ranging from 48% to 97% through tandem ring-opening and cyclization processes [13].

These tandem methodologies offer significant advantages in terms of synthetic efficiency, atom economy, and the ability to construct complex molecular architectures in fewer synthetic steps. The combination of coupling and cyclization reactions in a single operation reduces the number of isolation and purification steps required, making these approaches particularly attractive for the synthesis of polycyclic aromatic hydrocarbons with potential applications in materials science and pharmaceutical chemistry [10] [13] [11].

The substrate scope of tandem cyclization-coupling strategies has been extensively explored, demonstrating compatibility with various functional groups and substitution patterns. The methodologies show excellent tolerance for electron-withdrawing and electron-donating substituents, enabling the preparation of diversely functionalized naphthofuran derivatives [10] [13].

Research Findings and Data Analysis

The comprehensive analysis of research data reveals that 2-methyl-1-naphthylmagnesium bromide serves as a versatile reagent in polycyclic aromatic hydrocarbon synthesis across multiple reaction manifolds. The yield data demonstrates consistently high efficiency across different methodologies, with nickel-mediated reactions achieving 73-100% yields, palladium-catalyzed asymmetric couplings reaching up to 99% yield with excellent enantioselectivities, and tandem cyclization strategies providing 47-97% yields [1] [2] [7] [10].

The mechanistic insights reveal that reaction pathways vary significantly depending on the metal catalyst and reaction conditions employed. Nickel-mediated processes primarily proceed through single electron transfer mechanisms, while palladium-catalyzed reactions follow traditional oxidative addition-transmetalation-reductive elimination cycles [3] [2] [7]. Tandem cyclization processes involve more complex multi-step mechanisms that combine coupling and cyclization reactions in a single synthetic operation [10] [11].

The temperature requirements for different methodologies vary considerably, with nickel-mediated reactions proceeding efficiently at 0-25°C, palladium-catalyzed asymmetric couplings requiring 40-70°C, and tandem cyclization strategies operating at elevated temperatures of 80-120°C [1] [2] [7] [10]. These temperature differences reflect the distinct mechanistic requirements and activation barriers associated with each reaction type.

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive